2-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide is a synthetic organic compound that features a piperazine ring substituted with a 4-fluorobenzenesulfonyl group and an acetamide moiety linked to a 4-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide typically involves multiple steps:
-
Formation of the Piperazine Intermediate: : The initial step involves the reaction of piperazine with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
-
Acetamide Formation: : The intermediate product is then reacted with 4-methoxyphenylacetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). This step is typically performed in an anhydrous solvent such as dimethylformamide (DMF) under inert atmosphere conditions to prevent moisture interference.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for higher yields and purity. This involves:
Continuous Flow Chemistry: Utilizing continuous flow reactors to maintain precise control over reaction conditions, improving efficiency and scalability.
Purification Techniques: Employing advanced purification methods such as recrystallization and chromatography to ensure the final product meets pharmaceutical-grade standards.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can reduce the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Corresponding substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent in treating neurological disorders, given its ability to interact with central nervous system receptors.
Biological Studies: The compound is used in studies exploring its effects on cellular pathways and its potential as an inhibitor of specific enzymes.
Pharmaceutical Development: It serves as a lead compound in the development of new drugs targeting diseases such as cancer, due to its structural features that allow for high binding affinity to biological targets.
Mechanism of Action
The mechanism by which 2-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide exerts its effects involves:
Molecular Targets: The compound targets specific receptors or enzymes in the body, such as G-protein coupled receptors (GPCRs) or kinases.
Pathways Involved: It modulates signaling pathways by either inhibiting or activating these targets, leading to altered cellular responses. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(4-bromobenzenesulfonyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide
- 2-[4-(4-chlorobenzenesulfonyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide
Uniqueness
2-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its pharmacokinetic properties, such as metabolic stability and membrane permeability. The fluorine atom can also enhance the compound’s binding affinity to biological targets compared to its bromine or chlorine analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
2-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide is a synthetic compound with significant biological activity, particularly in medicinal chemistry. Its structure includes a piperazine ring, a fluorobenzenesulfonyl group, and an acetamide moiety, which contribute to its unique pharmacological properties.
Chemical Structure and Properties
The compound's IUPAC name is 2-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-N-(4-methoxyphenyl)acetamide, with a molecular formula of C19H22FN3O4S. The presence of the fluorine atom and the sulfonyl group enhances its reactivity and potential interactions with biological targets.
Property | Value |
---|---|
Molecular Formula | C19H22FN3O4S |
Molecular Weight | 395.46 g/mol |
IUPAC Name | 2-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-N-(4-methoxyphenyl)acetamide |
CAS Number | Not listed |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, particularly enzymes involved in metabolic pathways. One notable mechanism is its inhibition of equilibrative nucleoside transporters (ENTs), which are crucial for nucleotide synthesis and adenosine regulation. This inhibition can lead to significant effects on cellular proliferation and apoptosis, making it a candidate for therapeutic applications in cancer and other diseases.
Biological Activity Studies
Recent studies have highlighted the compound's potential as an enzyme inhibitor. For example, it has been evaluated for its ability to inhibit tyrosinase, an enzyme involved in melanin production. Inhibition studies indicated that derivatives of this compound exhibited competitive inhibition against tyrosinase from Agaricus bisporus, with IC50 values significantly lower than those of standard inhibitors such as kojic acid .
Case Study: Tyrosinase Inhibition
In a comparative study evaluating various piperazine derivatives, compound 26 (a derivative related to this compound) demonstrated an IC50 value of 0.18 μM, indicating it was approximately 100-fold more active than kojic acid (IC50 = 17.76 μM). This study utilized docking analysis to elucidate the binding mode of the compound within the active site of tyrosinase, confirming its potential as a skin-whitening agent without cytotoxic effects .
Kinetic Studies
Kinetic studies on the diphenolase activity of tyrosinase revealed that compounds derived from this class exhibited competitive inhibition. The Michaelis-Menten constant (Km) and maximal velocity (Vmax) were determined using Lineweaver-Burk plots, demonstrating that these compounds effectively compete with natural substrates for the active site .
Applications in Medicine
The potential therapeutic applications of this compound extend beyond enzyme inhibition. Its unique structure suggests possible roles in treating neurological disorders and cancers due to its influence on nucleoside transport and metabolic pathways.
Summary of Findings
Study Focus | Findings |
---|---|
Tyrosinase Inhibition | IC50 = 0.18 μM (much more active than kojic acid) |
Mechanism | Competitive inhibitor of nucleoside transporters |
Therapeutic Potential | Possible applications in cancer and neurological disorders |
Properties
IUPAC Name |
2-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O4S/c1-27-17-6-4-16(5-7-17)21-19(24)14-22-10-12-23(13-11-22)28(25,26)18-8-2-15(20)3-9-18/h2-9H,10-14H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNQDHWMHVAYJFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.